molecular formula C12H21N3S B13643806 (4-((4,4-Dimethylpiperidin-1-yl)methyl)thiazol-2-yl)methanamine

(4-((4,4-Dimethylpiperidin-1-yl)methyl)thiazol-2-yl)methanamine

Katalognummer: B13643806
Molekulargewicht: 239.38 g/mol
InChI-Schlüssel: HXLMVPHIGMLPDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-((4,4-Dimethylpiperidin-1-yl)methyl)thiazol-2-yl)methanamine is a compound with a complex structure that includes a piperidine ring, a thiazole ring, and an amine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4,4-Dimethylpiperidin-1-yl)methyl)thiazol-2-yl)methanamine typically involves multiple steps. One common method includes the reaction of 4,4-dimethylpiperidine with a thiazole derivative under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or other transition metals.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(4-((4,4-Dimethylpiperidin-1-yl)methyl)thiazol-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

(4-((4,4-Dimethylpiperidin-1-yl)methyl)thiazol-2-yl)methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Wirkmechanismus

The mechanism of action of (4-((4,4-Dimethylpiperidin-1-yl)methyl)thiazol-2-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (4-((4,4-Dimethylpiperidin-1-yl)methyl)thiazol-2-yl)methanol
  • (4-((4,4-Dimethylpiperidin-1-yl)methyl)thiazol-2-yl)acetic acid
  • (4-((4,4-Dimethylpiperidin-1-yl)methyl)thiazol-2-yl)ethylamine

Uniqueness

What sets (4-((4,4-Dimethylpiperidin-1-yl)methyl)thiazol-2-yl)methanamine apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C12H21N3S

Molekulargewicht

239.38 g/mol

IUPAC-Name

[4-[(4,4-dimethylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]methanamine

InChI

InChI=1S/C12H21N3S/c1-12(2)3-5-15(6-4-12)8-10-9-16-11(7-13)14-10/h9H,3-8,13H2,1-2H3

InChI-Schlüssel

HXLMVPHIGMLPDL-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCN(CC1)CC2=CSC(=N2)CN)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.